molecular formula C9H6N2O B12968925 2-(Cyanomethyl)-3-hydroxybenzonitrile

2-(Cyanomethyl)-3-hydroxybenzonitrile

Cat. No.: B12968925
M. Wt: 158.16 g/mol
InChI Key: SGEPEJQJKPOZDG-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-3-hydroxybenzonitrile is a benzonitrile derivative of interest in medicinal chemistry and pharmaceutical research. Nitriles are a significant functional group in drug discovery, found in over 30 approved pharmaceuticals for a diverse variety of medicinal indications . The nitrile group often serves as a key pharmacophore, acting as a hydrogen bond acceptor to mimic carbonyl groups or other hydrogen-bonding motifs in target biomolecules, thereby optimizing binding affinity and selectivity . In research settings, compounds like this compound are explored for their potential as molecular scaffolds. The nitrile functionality is generally metabolically stable and robust, passing through biological systems unchanged in most cases, which makes it a valuable feature in the design of drug candidates and chemical probes . As with many nitrile compounds, appropriate safety precautions must be observed during handling. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2-(cyanomethyl)-3-hydroxybenzonitrile

InChI

InChI=1S/C9H6N2O/c10-5-4-8-7(6-11)2-1-3-9(8)12/h1-3,12H,4H2

InChI Key

SGEPEJQJKPOZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-3-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with cyanomethylating agents under controlled conditions. For instance, the reaction can be carried out using cyanomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)-3-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Cyanomethyl)-3-oxobenzonitrile.

    Reduction: The nitrile group can be reduced to an amine group, yielding 2-(Cyanomethyl)-3-aminobenzonitrile.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-(Cyanomethyl)-3-oxobenzonitrile

    Reduction: 2-(Cyanomethyl)-3-aminobenzonitrile

    Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Cyanomethyl)-3-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.

    Medicine: Research has indicated that certain derivatives of this compound exhibit anticancer and antimicrobial properties, making them candidates for therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-3-hydroxybenzonitrile and its derivatives involves interactions with various molecular targets and pathways. For example, certain derivatives may inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent pattern of 2-(Cyanomethyl)-3-hydroxybenzonitrile distinguishes it from other benzonitrile derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 2-CH₂CN, 3-OH C₉H₆N₂O ~158.16 Hydroxyl (H-bond donor), cyanomethyl (electron-withdrawing)
3-(Aminomethyl)benzonitrile 3-CH₂NH₂ C₈H₈N₂ 132.16 Aminomethyl (basic, nucleophilic)
4-Amino-3-methylbenzonitrile 4-NH₂, 3-CH₃ C₈H₈N₂ 132.16 Amino (basic), methyl (steric hindrance)
2-Methyl-3-nitrobenzonitrile 2-CH₃, 3-NO₂ C₈H₆N₂O₂ 162.15 Nitro (strong electron-withdrawing), methyl
2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile 2-substituted aminoethyl-chlorophenyl C₁₅H₁₃ClN₂ 256.73 Chlorophenyl (lipophilic), aminoethyl (flexible chain)

Key Observations :

  • Reactivity: The cyanomethyl group may undergo nucleophilic attack or participate in cyclization reactions, contrasting with the aminomethyl group in , which is prone to protonation or Schiff base formation.
  • Electronic Effects: The nitro group in 2-Methyl-3-nitrobenzonitrile exerts stronger electron-withdrawing effects than the cyanomethyl group, altering aromatic ring reactivity in electrophilic substitutions.

Physical and Chemical Properties

Property This compound 3-(Aminomethyl)benzonitrile 2-Methyl-3-nitrobenzonitrile
Melting Point Not reported Not reported Determined via crystallography
Solubility Likely high in polar solvents (due to -OH) Moderate (amine enhances solubility in acidic media) Low (nitro group reduces polarity)
Stability Hydroxyl may lead to oxidation Amine may oxidize or degrade Nitro group enhances thermal stability

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